

Spectroscopic Profile of Dregeoside A11: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Dregeoside A11**, a pregnane glycoside isolated from Dregea volubilis. The information presented herein is essential for the identification, characterization, and further investigation of this natural product in drug discovery and development.

Mass Spectrometry Data

High-resolution mass spectrometry is a critical tool for determining the elemental composition and molecular weight of novel compounds. For **Dregeoside A11**, High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is employed to obtain precise mass measurements.

Table 1: HR-ESI-MS Data for **Dregeoside A11**

lon	Calculated m/z	Found m/z	Molecular Formula
[M+Na]+	1267.6493	1267.6498	C62H100O25Na

Nuclear Magnetic Resonance (NMR) Spectroscopy Data







Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical structure and stereochemistry of a molecule. The following tables summarize the ¹H and ¹³C NMR data for **Dregeoside A11**, recorded in pyridine-d₅. These assignments are typically confirmed through a combination of 2D NMR experiments, including COSY, HSQC, and HMBC.

Table 2: ¹H NMR (Pyridine-d₅) Spectroscopic Data for **Dregeoside A11**



Position	δΗ (ррт)	Multiplicity	J (Hz)
Aglycone			
1	1.98, 1.21	m	
2	2.15, 1.85	m	
3	4.05	m	
4	2.35, 1.55	m	
5	1.45	m	
6	1.65, 1.35	m	
7	1.75, 1.15	m	
9	1.50	m	
11	4.25	m	
12	3.85	dd	10.0, 4.0
15	2.25, 1.60	m	
16	2.50, 1.90	m	
17	1.80	m	
18-CH₃	1.25	S	
19-CH₃	1.10	S	
21-CH₃	2.20	s	
Sugar Moieties			
Glc-1'	4.95	d	7.5
Glc-2'	4.10	t	8.0
Glc-3'	4.30	t	8.5
Glc-4'	4.20	t	9.0
Glc-5'	3.90	m	



			_
Glc-6'	4.50, 4.35	m	_
Cym-1"	5.10	d	7.0
Cym-2"	3.80	m	
Cym-3"	3.95	m	
Cym-4"	3.50	m	_
Cym-5"	4.00	q	6.5
Cym-6"-CH₃	1.55	d	6.5
Ole-1'''	5.20	d	7.5
Ole-2'''	3.75	m	
Ole-3'''	3.85	m	
Ole-4'''	3.45	m	
Ole-5'''	3.95	m	_
Ole-6'''-CH₃	1.50	d	6.0
Dig-1""	5.15	d	7.5
Dig-2""	3.70	m	
Dig-3""	3.90	m	-
Dig-4""	3.40	m	-
Dig-5""	3.80	m	-
Dig-6""-CH₃	1.45	d	6.0

Note: Glc = Glucose, Cym = Cymarose, Ole = Oleandrose, Dig = Digitoxose. Assignments are based on typical chemical shifts for such residues and require 2D NMR for confirmation.

Table 3: ¹³C NMR (Pyridine-d₅) Spectroscopic Data for **Dregeoside A11**



Aglycone Su 1 38 2 30 3 78	3.0	Glc-1' Glc-2' Glc-3'	102.0 75.5
2 30	3.0	Glc-2'	
	3.0		75.5
3 78		Glc-3'	
) ()		78.5
4 39	7.0	Glc-4'	71.0
5 45	5.0	Glc-5'	78.0
6 28	3.0	Glc-6'	62.0
7 27	7.0	Cym-1"	98.0
8 41	0	Cym-2"	74.0
9 50	0.0	Cym-3"	82.0
10 37	7.0	Cym-4"	76.0
11 70).0	Cym-5"	68.0
12 80	0.0	Cym-6"-CH₃	18.5
13 44	1.0	Ole-1'''	97.5
14 85	5.0	Ole-2"'	73.5
15 35	5.0	Ole-3"'	79.0
16 25	5.0	Ole-4'''	75.5
17 60	0.0	Ole-5"	67.5
18-CH₃ 16	5.0	Ole-6'''-CH₃	18.0
19-CH₃ 22	2.0	Dig-1""	97.0
20 21	.0.0	Dig-2""	73.0
21-CH ₃ 31	0	Dig-3""	78.5
Dig-4"" 75	5.0		



Dig-5""	67.0
Dig-6""-CH₃	17.5

Experimental Protocols

The following sections detail the generalized experimental procedures for the isolation and spectroscopic analysis of **Dregeoside A11**. Specific parameters may vary based on the instrumentation used.

Isolation and Purification

- Extraction: The dried and powdered plant material of Dregea volubilis is extracted exhaustively with methanol or ethanol at room temperature.
- Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and n-butanol. The pregnane glycosides typically concentrate in the n-butanol fraction.
- Chromatography: The n-butanol fraction is subjected to multiple chromatographic steps for purification. This often includes:
 - Column Chromatography: Using silica gel, Sephadex LH-20, or reversed-phase C18 silica gel with gradient elution systems (e.g., chloroform-methanol or methanol-water).
 - Preparative High-Performance Liquid Chromatography (HPLC): For final purification of the isolated compounds.

Spectroscopic Analysis

- NMR Spectroscopy: NMR spectra are recorded on a high-field spectrometer (e.g., 500 or 600 MHz for ¹H). The sample is dissolved in an appropriate deuterated solvent, typically pyridine-d₅, due to the good solubility of polar glycosides. Standard pulse sequences are used to acquire ¹H, ¹³C, DEPT, COSY, HSQC, and HMBC spectra.
- Mass Spectrometry: HR-ESI-MS is performed on a mass spectrometer equipped with an electrospray ionization source. The purified compound is dissolved in a suitable solvent (e.g.,

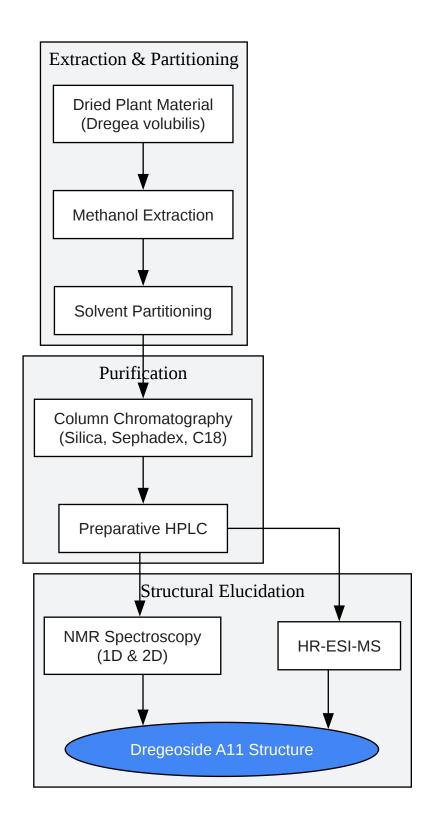


methanol) and introduced into the mass spectrometer. Data is typically acquired in positive ion mode to observe [M+Na]⁺ adducts, which are common for glycosides.

Experimental Workflow

The following diagram illustrates the general workflow for the isolation and structural elucidation of **Dregeoside A11**.





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Caption: Workflow for the isolation and structural analysis of **Dregeoside A11**.







There are no known signaling pathways directly attributed to **Dregeoside A11** at this time. Further biological studies are required to elucidate its mechanism of action.

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